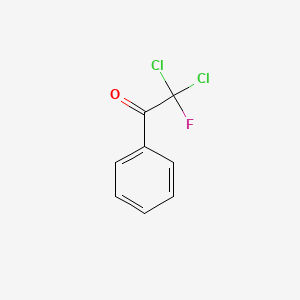

2,2-Dichloro-2-fluoro-1-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-2-fluoro-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFWRQDRYOXTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285767 | |

| Record name | 2,2-Dichloro-2-fluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-66-7 | |

| Record name | NSC42751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dichloro-2-fluoro-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichloro 2 Fluoro 1 Phenylethanone and Its Analogs

Classical and Contemporary Approaches to α-Halogenation of Ketones

The introduction of halogen atoms at the α-position of a ketone is a fundamental transformation in organic synthesis. wikipedia.org This reactivity stems from the ability of the carbonyl group to facilitate the formation of an enol or enolate intermediate, which can then react with electrophilic halogenating agents. wikipedia.org The synthesis of 2,2-dichloro-2-fluoro-1-phenylethanone relies on the precise control of these halogenation reactions.

Friedel-Crafts Acylation Strategies for Precursor Synthesis

The foundational step in the synthesis of this compound and its analogs is the construction of the 1-phenylethanone (acetophenone) framework. The Friedel-Crafts acylation is a cornerstone of this process, enabling the introduction of an acyl group onto an aromatic ring. libretexts.orgyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of 1-phenylethanone derivatives, the reaction of benzene with an appropriate acyl chloride, such as acetyl chloride, is a common approach. youtube.com

Recent research has explored various catalytic systems to improve yields and facilitate milder reaction conditions. For instance, iron(III) chloride hexahydrate has been utilized as a robust catalyst for the Friedel-Crafts acylation of various benzene derivatives in tunable aryl alkyl ionic liquids, demonstrating good yields for a range of substrates. beilstein-journals.org The use of ionic liquids as both solvent and catalyst has also been investigated to develop more environmentally friendly and efficient protocols. beilstein-journals.org

The table below illustrates the effect of different catalysts and conditions on the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride, a model reaction that provides insights into the optimization of conditions for producing phenylethanone derivatives.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| FeCl3·6H2O | [BMIM][NTf2] | 60 | 4 | 85 | beilstein-journals.org |

| AlCl3 | CS2 | Reflux | 1 | >90 | |

| ZnCl2 | Neat | 150 | 2 | Moderate | |

| Sc(OTf)3 | Nitromethane | 25 | 4 | High |

This table is a representative example and not an exhaustive list.

Lewis acids play a pivotal role in the Friedel-Crafts acylation by activating the acylating agent. libretexts.org The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of a highly electrophilic acylium ion. chemguide.co.uk Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). libretexts.org The strength of the Lewis acid can influence the reaction rate and may need to be tailored to the reactivity of the aromatic substrate. libretexts.org For instance, highly activated aromatic rings may require a milder Lewis acid to prevent side reactions, while deactivated rings may necessitate a stronger catalyst.

Halogenation Protocols for Introduction of Dichloro-Fluoro Moieties

Following the synthesis of the 1-phenylethanone precursor, the next critical phase is the introduction of the two chlorine atoms and one fluorine atom at the α-carbon. This is typically achieved through a stepwise halogenation process.

The regioselective dichlorination of the α-position of 1-phenylethanone is a key step. Under basic conditions, the halogenation of ketones tends to occur at the less substituted α-carbon due to the kinetic formation of the corresponding enolate. stackexchange.com However, for methyl ketones like acetophenone (B1666503), multiple halogenations can occur at the methyl group. wikipedia.org The second and third halogenations are often faster than the first because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org

Achieving selective dichlorination without proceeding to trichlorination requires careful control of the reaction conditions and stoichiometry of the halogenating agent. One approach involves the use of specific chlorinating agents that allow for a more controlled reaction. For instance, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been reported for the selective α,α-dichlorination of β-ketoesters in a deep eutectic solvent. researchgate.net

Once the α,α-dichloro-1-phenylethanone intermediate is formed, the subsequent step is the introduction of the fluorine atom. This can be challenging as it requires the replacement of one of the chlorine atoms with fluorine. Nucleophilic fluorinating agents are typically employed for this transformation.

A variety of halogenating agents can be employed for the α-halogenation of ketones. For chlorination, sources such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS) are commonly used. Thionyl chloride (SOCl₂) can also be used as a source of chlorine.

For the fluorination step, electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are often used for the direct fluorination of enolates or enol ethers. However, for the conversion of a dichloro- to a dichloro-fluoro- compound, a nucleophilic fluorinating agent is required. Reagents such as potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst or amine-hydrofluoric acid complexes (e.g., triethylamine (B128534) trihydrofluoride) could potentially be used for this purpose. The specific conditions would need to be optimized to favor the substitution of a single chlorine atom.

The table below provides examples of halogenating agents used for the α-halogenation of ketones.

| Halogenating Agent | Halogen Introduced | Typical Conditions | Reference |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Chlorine | Deep eutectic solvent, room temperature | researchgate.net |

| N-Bromosuccinimide (NBS) | Bromine | p-TsOH, Methanol (B129727), Ultrasound | researchgate.net |

| Iodine (I₂) / Oxone® | Iodine | Solvent-free, grinding | nih.gov |

| Selectfluor® | Fluorine | Acetonitrile, room temperature | |

| Triethylamine trihydrofluoride | Fluorine |

This table provides a general overview and specific conditions may vary.

Control of Stoichiometry and Temperature to Prevent Over-Halogenation

In the synthesis of halogenated phenylethanones, precise control over reaction conditions is paramount to prevent the formation of undesired over-halogenated products. The stoichiometry of the halogenating agent and the reaction temperature are critical variables that must be carefully managed.

For instance, in the α-halogenation of a parent ketone, using an excess of the halogenating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), can lead to the introduction of more halogen atoms than desired. To achieve selective di-chlorination to produce a compound like 2,2-dichloro-1-phenylethanone, a carefully measured amount of the chlorinating agent is required. Similarly, when introducing a fluorine atom, the stoichiometry of the fluorinating agent must be exact to yield the desired this compound.

Temperature control is equally important. Halogenation reactions are often exothermic, and elevated temperatures can increase the reaction rate, leading to a loss of selectivity and the formation of multiple halogenated byproducts. Conducting the reaction at low temperatures, typically between 0°C and 5°C, helps to control the reaction rate and enhance the selectivity for the desired product. This is exemplified in the synthesis of 2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone (B1461096), where the halogenating agent is added dropwise at a low temperature to ensure selective halogenation.

Mechanochemical methods, such as automated grinding, have also demonstrated the importance of stoichiometry in controlling the degree of halogenation. beilstein-journals.org In the halogenation of phenols and anilines using N-halosuccinimides (NXS), adjusting the stoichiometry of NXS allows for the selective synthesis of mono-, di-, or tri-halogenated products in a chemoselective manner. beilstein-journals.org Using an incorrect stoichiometry can result in either incomplete conversion or over-halogenation, highlighting the necessity of precise reactant ratios. beilstein-journals.org

Novel and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of novel catalytic systems and energy sources to drive chemical transformations.

Transition Metal-Catalyzed Methods for C-H Activation and Halogenation

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of organic molecules, offering a more atom-economical and step-efficient alternative to traditional synthetic methods. acs.orgresearchgate.net This approach allows for the selective halogenation of C-H bonds, which are typically unreactive, providing access to a wide range of halogenated compounds. sioc-journal.cn

The use of directing groups, which are Lewis-basic groups that can coordinate to the transition metal catalyst, often guides the reactivity to a specific C-H bond, typically at the ortho-position. acs.org This strategy has been successfully employed in the functionalization of complex molecules. acs.org

Palladium-Mediated Processes in Fluorination and Chlorination

Palladium catalysis has been extensively studied for C-H functionalization reactions, including fluorination and chlorination. nih.gov Palladium-catalyzed methods for aromatic C-H fluorination have been developed using mild electrophilic fluorinating reagents. nih.gov One notable approach involves a mode of catalysis where a reactive transition-metal-fluoride electrophile is generated in situ, which then fluorinates arenes that would not typically react with mild fluorinating agents. nih.gov This method avoids the formation of organometallic intermediates. nih.gov

In the context of preparing aryl fluorides, palladium-catalyzed fluorination of arylboronic acid derivatives has been shown to be an operationally simple and scalable method. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through a single-electron-transfer pathway involving a Pd(III) intermediate. organic-chemistry.org However, challenges such as limited substrate scope and the formation of side products for certain electron-poor arenes remain. organic-chemistry.orgnih.gov

For chlorination, palladium catalysts have also been employed. While traditional chlorinating reagents can be unselective and require harsh conditions, catalytic methods offer a more efficient alternative. researchgate.net

Copper-Catalyzed α-Bromination as an Analogous Approach

Copper catalysis provides a cost-effective and versatile alternative to palladium for halogenation reactions. beilstein-journals.org Copper(II) bromide has been effectively used for the selective bromination of ketones. acs.org While direct α-bromination of acetophenones can be achieved through methods like two-phase electrolysis, copper-catalyzed approaches often offer improved selectivity and milder reaction conditions. acs.orgrsc.org

Copper-catalyzed C-H halogenation has been reviewed as a significant advancement in organic synthesis. beilstein-journals.org These methods can overcome issues of poor site-selectivity and the use of toxic halogen sources often associated with traditional methods. beilstein-journals.org For instance, copper-catalyzed α-bromination of α,β-unsaturated ketones has been developed as a highly efficient one-pot reaction for synthesizing chiral α-bromo-β-alkylketones. agosr.com

Furthermore, density functional theory calculations have been used to investigate the mechanism of copper-catalyzed C(sp³)–H bromination, revealing that the reaction can start with the transfer of a bromine atom to the copper center. nih.gov The substrate's N-H bond can act as a directing group, and the C-H bond activation occurs via the copper-coordinated radical. nih.gov

Ultrasonic and Microwave-Assisted Synthesis

The application of alternative energy sources like ultrasound and microwave irradiation has been shown to significantly enhance the efficiency of organic reactions, including the synthesis of halogenated compounds. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions, aligning with the principles of green chemistry. lew.royoutube.com

Enhancing Reaction Efficiency and Yield in Halogenated Acetophenone Synthesis

Ultrasound-assisted synthesis has been successfully applied to the bromination of acetophenone derivatives. lew.ro The use of ultrasound can dramatically reduce reaction times from hours to minutes and improve yields. lew.ro A comparative study demonstrated that ultrasound-assisted bromination is more efficient and environmentally friendly than conventional heating methods. lew.ro

Microwave irradiation has also proven to be a powerful tool for accelerating organic reactions. nih.gov In the synthesis of acetamide (B32628) derivatives, microwave-assisted methods resulted in good yields at moderate temperatures. nih.gov The synthesis of quinazolinone derivatives via microwave-assisted iron-catalyzed cyclization in water has also been reported as a green and rapid method. rsc.org While direct examples for this compound are not prevalent, the successful application of these techniques to analogous halogenated acetophenones and other heterocyclic systems suggests their potential utility. For example, microwave irradiation has been used in the synthesis of α-aminophosphonates, showing it to be a more facile and efficient method compared to conventional heating, with shorter reaction times and higher yields. researchgate.net

Investigation of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of halogenated acetophenones is crucial for developing environmentally benign and efficient industrial processes. researchgate.net Research in this area focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of recyclable catalysts, alternative solvents, and process intensification. researchgate.net

One notable green approach involves the use of a recyclable Cu@CuFe2O4 magnetic nanoparticle catalyst for the dichlorination of aryl ketones in aqueous trifluoroethanol (TFE). This method allows for the direct synthesis of aryl α,α-dichloroketones with the significant advantage of catalyst recovery and reuse for up to five cycles without a substantial loss in activity. Another strategy is the liquid-phase oxidation of ethylbenzene (B125841) to acetophenone using molecular oxygen as the oxidant and a Co(OAc)₂ catalyst, achieving high conversion and yield while avoiding more hazardous oxidizing agents.

Solvent selection is a cornerstone of green chemistry. The development of syntheses in greener solvents, or under solvent-free conditions, is highly desirable. For instance, the Claisen-Schmidt condensation to form chalcones, which are precursors to many complex molecules, can be performed using solvent-free solid-state trituration, significantly reducing solvent waste. google.com Furthermore, process intensification through one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can reduce energy consumption, solvent use, and waste generation, contributing to a more sustainable manufacturing process for complex intermediates like this compound. researchgate.net

In Situ Generation of Reactive Intermediates for Halogen Introduction

The synthesis of complex halogenated molecules often relies on the transient formation of highly reactive species. The in situ generation of these intermediates is a powerful strategy that avoids the handling and storage of unstable or hazardous reagents.

For the introduction of fluorine, the in situ generation of difluorocarbene (:CF₂) from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) has been demonstrated. google.com This electrophilic carbene can then undergo cycloaddition reactions with substrates such as α,β-unsaturated imines to construct fluorinated five-membered rings. google.com While not a direct route to this compound, this illustrates a sophisticated method for introducing fluorine into a molecule via a reactive intermediate.

More commonly for α-haloketones, the synthesis involves the reaction of a ketone with a halogenating agent like elemental chlorine or N-chlorosuccinimide (NCS). These reactions proceed through the in situ formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic halogen source. The controlled, stepwise introduction of chlorine atoms onto the α-carbon of acetophenone is a fundamental method for producing dichloroacetophenone derivatives. wikipedia.org

Grignard Reactions with Fluorinated Reagents (e.g., CFCl₃)

Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming carbon-carbon bonds. miracosta.eduwikipedia.org A standard reaction involves their addition to carbonyl compounds. wikipedia.org A plausible synthetic route to the target molecule could involve the reaction of a suitable Grignard reagent with an acyl chloride, such as benzoyl chloride. pearson.comlibretexts.org For example, a dichlorofluoromethyl Grignard reagent, if preparable, could react with benzoyl chloride (PhCOCl) to furnish the desired product.

However, the specific reaction of a Grignard reagent like phenylmagnesium bromide with a fluorinated reagent such as trichlorofluoromethane (B166822) (CFCl₃) is not a conventional or documented method for synthesizing this compound. The reactivity of Grignard reagents is multifaceted; they are not only strong nucleophiles but also potent bases. miracosta.edu The reaction with a polyhalogenated alkane like CFCl₃ is complex. Instead of the Grignard carbanion attacking the carbon of CFCl₃, other pathways are more likely, such as halogen-metal exchange, where the Grignard reagent abstracts a halogen atom, or elimination reactions. These competing reactions would likely lead to a mixture of products rather than the clean formation of a new C-C bond to yield the target ketone.

Stereochemical Implications of Intermediate Generation

The introduction of the -C(Cl₂)F group to the α-position of phenylethanone creates a chiral center, making stereochemistry a critical consideration. The spatial arrangement of the atoms in this α-halo ketone significantly influences its physical properties and reactivity.

Studies on α-haloketones have established that their conformational preferences are dictated by a balance of steric and electronic effects. Generally, α-haloketones favor a conformation where the carbon-halogen bond is eclipsed or nearly eclipsed with the carbonyl group (a cisoid arrangement). This preference is attributed to minimizing steric repulsion between the halogen and the phenyl ring, as well as stabilizing electrostatic interactions between the polar C=O and C-X bonds.

The presence of fluorine, the most electronegative element, introduces strong stereoelectronic effects, such as the gauche effect. This effect describes the tendency of adjacent electronegative substituents to adopt a gauche (60°) dihedral angle. In this compound, the interactions between the fluorine atom, the two chlorine atoms, and the carbonyl oxygen would create a complex conformational landscape, influencing the molecule's dipole moment and its interaction with other molecules or catalysts in subsequent reactions. The specific conformation can affect the stereochemical outcome of reactions at the carbonyl group or adjacent positions.

Comparison and Evaluation of Synthetic Strategies

Evaluating different synthetic routes is essential for selecting the most efficient, cost-effective, and scalable method for producing a target compound. Key metrics include chemical yield, selectivity, purity of the final product, and the feasibility of scaling the process for industrial production.

Yields, Selectivity, and Purity Considerations Across Methods

Different synthetic strategies for halogenated acetophenones result in varying levels of success regarding yield and purity. Direct halogenation of acetophenone or its derivatives is a common route, but can suffer from a lack of selectivity, leading to mixtures of mono-, di-, and tri-halogenated products, as well as potential halogenation on the aromatic ring.

For example, the synthesis of an analog, 2-chloro-1-(4-fluorophenyl)-2-phenylethanone, via a Friedel-Crafts reaction followed by chlorination, has been reported with a yield of 85%. In another case, methods for preparing 2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone have been optimized to achieve yields greater than 75% by carefully controlling reaction parameters like temperature and reagent stoichiometry.

Purity is a significant challenge. Side products, such as the biphenyl (B1667301) impurity formed during some Grignard reactions, can complicate purification. google.com Industrial patents often focus on optimizing purification; for instance, the synthesis of 2,4-dichloro-5-fluoroacetophenone involves purification by melt crystallization to effectively remove impurities and enrich the desired product.

Table 1: Comparison of Reported Yields for Analogs of this compound

| Compound | Synthetic Method | Reported Yield | Reference |

| 2-chloro-1-(4-fluorophenyl)-2-phenylethanone | Friedel-Crafts acylation followed by chlorination | 85% | wikipedia.org |

| 2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone | Halogenation of ketone precursor | >75% | miracosta.edu |

| 2,2-dichloro-1,3-benzodioxole | Radical chlorination of 1,3-benzodioxole | 88% | wikipedia.org |

| 2,2-difluoro-1,3-benzodioxole | Fluorination of dichlorinated precursor | 83% | chemicalbook.com |

Note: The data presented is for analogous compounds and serves to illustrate typical yields for the relevant reaction types.

Scalability and Industrial Feasibility of Optimized Protocols

The transition from a laboratory-scale synthesis to industrial production requires a robust, safe, and economically viable process. For halogenated acetophenones, which are important intermediates in the pharmaceutical and agrochemical industries, scalability is paramount. scribd.com

Key factors for industrial feasibility include:

Cost and Availability of Raw Materials: Starting materials like benzoyl chloride and various halogenating agents are typically available commercially. pearson.comscribd.com

Process Efficiency: Strategies that reduce the number of reaction steps, such as one-pot procedures, are highly favored as they decrease capital costs, operational time, and waste.

Catalyst Performance: For catalytic reactions, the efficiency, cost, and recyclability of the catalyst are critical. The use of recyclable magnetic nanoparticle catalysts is an example of an industrially attractive protocol.

Safety and Environmental Impact: Industrial processes must be designed to be inherently safer, minimizing the use of highly toxic or explosive reagents and controlling reaction exotherms. Adherence to green chemistry principles, such as using less hazardous solvents and reducing effluent, is increasingly important for regulatory compliance and corporate responsibility. researchgate.net

Patented processes for related compounds often highlight these considerations, detailing optimized conditions for temperature, pressure, and solvent systems that provide high yield and purity on a large scale. wikipedia.orgchemicalbook.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for confirming the structure of 2,2-Dichloro-2-fluoro-1-phenylethanone.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. These protons would likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the α,α-dichloro-α-fluoroacetyl substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C=O) would be expected to resonate at a downfield chemical shift, typically in the range of 185-195 ppm. The carbon bearing the two chlorine atoms and the fluorine atom (C(Cl)₂(F)) would also exhibit a characteristic chemical shift, significantly influenced by the electronegative halogens. The aromatic carbons would show a pattern of signals between 128 and 140 ppm.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would be the most direct method to observe the fluorine environment. A single resonance would be expected for the fluorine atom in the -C(Cl)₂(F) group. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and any nearby protons or carbons could provide valuable structural information.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Aromatic-H | 7.5 - 8.2 | Multiplet | J(H,H) |

| ¹³C | |||

| C=O | 185 - 195 | Singlet | - |

| C(Cl)₂(F) | 110 - 125 | Doublet | ¹J(C,F) |

| Aromatic-C | 128 - 140 | Multiple signals | J(C,H), J(C,F) |

| ¹⁹F | |||

| -C(Cl)₂(F) | Varies | Singlet or Multiplet | J(F,C) |

Note: The values in this table are predictions based on general principles and data for similar compounds. Actual experimental values may vary.

In sterically congested molecules, spin-spin coupling can occur directly through space, rather than through the bonding network. This phenomenon is particularly significant for fluorine-containing compounds. In fluoroacetophenone derivatives, through-space coupling between the fluorine atom and nearby protons or carbons of the aromatic ring can be observed. The magnitude of this coupling is highly dependent on the distance and orientation between the interacting nuclei, providing valuable insights into the molecule's preferred conformation. For this compound, the presence and magnitude of through-space ¹H-¹⁹F or ¹³C-¹⁹F couplings would be indicative of the spatial proximity of the dichlorofluoroacetyl group to the phenyl ring.

The rotation around the single bond connecting the carbonyl group and the phenyl ring, as well as the rotation around the C-C bond of the ethanone (B97240) backbone, can lead to different conformers. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can be used to determine the relative populations of these conformers in solution. Variable temperature NMR studies can also provide information about the energy barriers to rotation between different conformational states. For this compound, understanding the preferred conformation is crucial as it influences the molecule's reactivity and biological activity.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. The presence of the C-Cl and C-F bonds would also give rise to characteristic stretching vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be observable.

Interactive Data Table: Predicted FTIR Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1720 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Strong |

| C-F | 1000 - 1400 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern upon ionization.

For this compound (C₈H₅Cl₂FO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (193.9725 g/mol ). The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the cleavage of the C-C bond between the carbonyl group and the dichlorofluoromethyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a dichlorofluoromethyl radical. Other fragment ions corresponding to the loss of chlorine or fluorine atoms would also be expected.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Predicted m/z | Structure |

| [M]⁺ | 194/196/198 | C₈H₅Cl₂FO⁺ |

| [M-Cl]⁺ | 159/161 | C₈H₅ClFO⁺ |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The m/z values are for the most abundant isotopes. The isotopic pattern for chlorine-containing fragments will be a key diagnostic feature.

X-ray Crystallography for Solid-State Structural Determination

While searches for a solved crystal structure of this compound were unsuccessful, this technique would provide the most definitive structural information in the solid state. A single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecular geometry. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking.

Intermolecular Interactions and Crystal Packing

A detailed description of the intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, that stabilize the crystal structure of this compound cannot be provided. Analysis of the crystal packing arrangement, which is derived from crystallographic studies, remains uncharacterized.

Mechanistic Investigations of Reactions Involving 2,2 Dichloro 2 Fluoro 1 Phenylethanone

Reaction Pathways of the Electrophilic Carbonyl Center

The carbonyl group in 2,2-dichloro-2-fluoro-1-phenylethanone is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive effects of the α-chlorine and fluorine atoms. This heightened electrophilicity governs its primary reaction pathways.

Nucleophilic addition to the carbonyl carbon is a principal reaction pathway. However, for α-halo ketones, this initial addition can be followed by complex rearrangements. The most notable of these is the Favorskii rearrangement, which occurs in the presence of a base (a nucleophile) such as a hydroxide (B78521) or alkoxide. wikipedia.org

The mechanism is initiated by the nucleophilic attack of the base on the carbonyl carbon, or in cases where an α'-proton is available, by deprotonation to form an enolate. For this compound, which lacks α'-protons, the reaction proceeds via the alternative mechanism, sometimes called the quasi-Favorskii rearrangement. wikipedia.org This pathway involves:

Nucleophilic addition of the base (e.g., methoxide) to the carbonyl carbon, forming a tetrahedral intermediate.

Intramolecular attack and collapse of this intermediate, leading to the displacement of a halide ion. Due to the high electronegativity and bond strength of the C-F bond, a chloride ion is the more likely leaving group.

This results in the formation of a rearranged ester product.

The scope of nucleophiles includes alkoxides and amines, which yield esters and amides, respectively. wikipedia.org While specific studies on this compound are not widely documented, the reactivity of analogous α-halo ketones provides a strong predictive model for its behavior.

Table 1: Representative Favorskii Rearrangement with α-Halo Ketones

| Substrate | Base/Nucleophile | Product | Reference |

| α-chloroacetophenone | Sodium methoxide | Methyl phenylacetate | wikipedia.org |

| 2-chlorocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | wikipedia.org |

| α,α'-dichloroketones | Base | α,β-unsaturated carbonyl compounds | wikipedia.org |

Nitrogen-containing nucleophiles, such as hydroxylamine (B1172632) (NH₂OH), typically react with ketones to form oximes. This reaction involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. doubtnut.com For a standard ketone like acetophenone (B1666503), this reaction can produce two geometric isomers (E and Z) of the resulting oxime. askfilo.com, youtube.com, youtube.com

In the case of this compound, the reaction is expected to proceed similarly to form the corresponding oxime. The mechanism involves:

Nucleophilic attack by the nitrogen of hydroxylamine on the highly electrophilic carbonyl carbon. doubtnut.com

Proton transfer to form a carbinolamine intermediate. youtube.com

Dehydration of the intermediate, often acid-catalyzed, to yield the C=N double bond of the oxime. doubtnut.com

The severe electronic environment created by the α-halogens would likely increase the rate of the initial nucleophilic attack compared to unsubstituted acetophenone. However, it could also influence the stability of the intermediate and the geometry of the final oxime product.

Table 2: General Reaction of Acetophenones with Hydroxylamine

| Substrate | Reagent | Product Type | Key Feature | Reference |

| Acetophenone | Hydroxylamine Hydrochloride | Acetophenone oxime | Formation of two geometric isomers (E/Z) | doubtnut.com, askfilo.com |

| Substituted Acetophenones | Hydroxylamine | Corresponding oximes | Condensation reaction with elimination of water | tardigrade.in |

Halogen Exchange and Substitution Reactions

The C-X bonds at the α-position are susceptible to nucleophilic substitution, a reaction that competes with addition to the carbonyl center. The relative reactivity depends on the nature of the nucleophile, the solvent, and the leaving group abilities of the halogens.

The prompt's mention of "Nucleophilic Aromatic Substitution" is likely a misnomer for this class of compound; the relevant reaction is nucleophilic aliphatic substitution at the α-carbon. In this compound, the two chlorine atoms are potential leaving groups. A strong nucleophile like the fluoride (B91410) ion (from sources such as potassium fluoride, KF) could potentially displace one or both chlorine atoms.

Such reactions are often performed in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. While specific studies detailing the reaction of KF with this compound are scarce, the principles of S_NAr reactions on other activated systems show that sequential substitutions are possible when multiple leaving groups are present on an activated core. nih.gov The success of such a substitution would depend on the ability of the fluoride nucleophile to effectively replace the chloride leaving group without promoting other side reactions like the Favorskii rearrangement.

Selective removal of halogen atoms from polyhalogenated molecules is a significant synthetic challenge. Various methods exist for reductive dehalogenation, and their application to this compound would depend on achieving selectivity between the C-Cl and C-F bonds. organic-chemistry.org Given that the C-F bond is significantly stronger than the C-Cl bond, selective dechlorination is mechanistically plausible.

Potential methods for selective dehalogenation include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or nickel-on-graphite. organic-chemistry.org

Metal-Mediated Reduction: Using reagents like zinc dust or copper-catalyzed reactions with hydride sources. organic-chemistry.org

Photoredox Catalysis: Visible-light-activated catalysts can be used with a hydrogen atom donor to achieve chemoselective reduction of C-X bonds. organic-chemistry.org

Mechanistically, these reactions often proceed via radical pathways or through the formation of organometallic intermediates. The choice of reagent and conditions would be critical to selectively cleave the C-Cl bonds while leaving the more robust C-F and C=O bonds intact.

Mechanistic Models for α-Halogenation and Fluorination Processes

The synthesis of this compound itself involves a series of α-halogenation and fluorination steps, the mechanisms of which are well-established.

The process typically starts from acetophenone or a substituted precursor. α-Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂). google.com The reaction is often performed in non-polar solvents. The mechanism for base-promoted chlorination involves the formation of an enolate intermediate, which then acts as a nucleophile, attacking the electrophilic chlorine source. pearson.com Each successive halogenation makes the remaining α-protons more acidic, facilitating multiple additions until all α-protons are replaced.

Direct α-fluorination is more complex due to the high reactivity of elemental fluorine. Modern methods often employ electrophilic fluorinating agents or a combination of a fluoride source with an oxidant. A notable method involves the use of hypervalent iodine reagents in the presence of a fluoride source like triethylamine-pentafluoride (TEA·5HF). organic-chemistry.org, nih.gov The mechanism for this reaction is believed to proceed through:

Formation of an enol or enolate from the ketone substrate. organic-chemistry.org

The enol then acts as a nucleophile, attacking the electrophilic iodine reagent, which facilitates the transfer of a fluoride ion to the α-carbon. organic-chemistry.org

This approach offers high selectivity for monofluorination because the resulting α-fluoroketone is less prone to further enolization. organic-chemistry.org To synthesize a compound like this compound, a multi-step sequence involving initial dichlorination followed by a selective fluorination step, or vice-versa, would be required.

Role of Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents a fundamental step in many organic reactions, proceeding through radical intermediates. sigmaaldrich.com In the context of α-haloketones like this compound, SET pathways can be initiated by various means, including photoredox catalysis or interaction with certain nucleophiles. sigmaaldrich.comnih.gov Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radical species under mild conditions. sigmaaldrich.com

The general SET mechanism can be categorized into oxidative and reductive quenching cycles. In a reductive quenching cycle, the photoexcited catalyst donates an electron to a substrate, while in an oxidative quenching cycle, the catalyst accepts an electron. For a compound like this compound, the presence of electron-withdrawing halogen atoms could make it a potential acceptor in a SET process.

Research on α-haloketones has shown that they can react with nucleophiles via an electron transfer mechanism. acs.org While specific studies on this compound are not extensively detailed in the literature, the principles of SET in related systems suggest that it could undergo reactions where an electron is transferred to the molecule, leading to the cleavage of a carbon-halogen bond and the formation of a radical intermediate. This radical could then participate in subsequent bond-forming reactions.

The feasibility of a SET mechanism can often be predicted by considering the redox potentials of the involved species. sigmaaldrich.com The table below outlines the key factors influencing the likelihood of a SET pathway.

| Factor | Influence on SET Mechanism |

| Redox Potential of Reactants | A favorable difference in redox potentials between the electron donor and acceptor is required for spontaneous electron transfer. |

| Light Source (in Photoredox Catalysis) | The energy of the light source must be sufficient to excite the photocatalyst to a state where it can engage in electron transfer. |

| Solvent | The polarity of the solvent can influence the stability of the charged intermediates formed during the SET process. |

Intermediates in Halogenation: Carbocations vs. SN2 Pathways

The halogenation of ketones is a common transformation that can proceed through different intermediates. nih.gov For α-haloketones, substitution reactions at the α-carbon are of particular interest. The nature of the intermediate in these reactions, whether a carbocation (in an S_N1-type process) or a concerted transition state (in an S_N2 pathway), is a subject of mechanistic investigation.

The structure of this compound presents a secondary carbon atom attached to the halogens. Secondary substrates are known to be borderline cases where both S_N1 and S_N2 mechanisms can be competitive. pbworks.com The choice of pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. pbworks.commasterorganicchemistry.com

The presence of a fluorine atom at the α-position can have a significant impact on the stability of a potential carbocation. While fluorine is highly electronegative, it can also donate electron density through resonance. However, α-fluorocarbocations are generally considered to be highly reactive and short-lived intermediates. nih.gov The adjacent carbonyl group in this compound would further destabilize a carbocation at the α-position due to its electron-withdrawing inductive effect.

Conversely, the S_N2 pathway at an α-carbon of a ketone is known to be accelerated compared to a simple alkyl halide. nih.gov This is attributed to the electronic effects of the carbonyl group, which can stabilize the transition state. stackexchange.com The reaction of α-haloketones with nucleophiles often proceeds via an S_N2 mechanism. nih.gov

The following table summarizes the factors that would favor either a carbocation (S_N1) or an S_N2 pathway in the reactions of this compound.

| Factor | Favors Carbocation (S_N1) Pathway | Favors S_N2 Pathway |

| Nucleophile | Weak nucleophile | Strong, good nucleophile |

| Solvent | Polar, protic solvent | Polar, aprotic solvent masterorganicchemistry.com |

| Substrate Structure | Formation of a stable carbocation | Less sterically hindered reaction center masterorganicchemistry.com |

| Leaving Group | Good leaving group | Good leaving group |

Given the electronic destabilization of an α-keto carbocation and the enhanced reactivity of α-haloketones towards S_N2 reactions, it is plausible that reactions at the α-carbon of this compound with strong nucleophiles would predominantly follow an S_N2 pathway.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (e.g., k_H/k_D for hydrogen/deuterium). wikipedia.org

In the context of reactions involving this compound, KIE studies could be employed to probe the mechanism of reactions such as enolization, which is often a key step in the halogenation of ketones. libretexts.orglibretexts.org For instance, in the acid-catalyzed halogenation of a ketone, the rate-determining step is typically the formation of the enol. libretexts.orglibretexts.org

Secondary kinetic isotope effects (SKIEs) can also provide valuable mechanistic information. wikipedia.org An SKIE is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. For example, an α-secondary KIE can help distinguish between S_N1 and S_N2 mechanisms. A small inverse KIE (k_H/k_D < 1) is often indicative of a change from sp2 to sp3 hybridization in the transition state, while a small normal KIE (k_H/k_D > 1) suggests a change from sp3 to sp2 hybridization. nih.gov

The table below presents typical KIE values and their mechanistic implications, which could be applied to hypothetical reactions of this compound.

| Type of KIE | Typical k_H/k_D Value | Mechanistic Implication |

| Primary KIE | > 2 | C-H bond breaking in or before the rate-determining step. |

| No KIE | ~ 1 | C-H bond is not broken in the rate-determining step. |

| α-Secondary KIE (S_N1) | > 1 (normal) | Rehybridization from sp3 to sp2 in the transition state. |

| α-Secondary KIE (S_N2) | < 1 (inverse) | Rehybridization towards sp2 in a more crowded transition state. |

By conducting KIE experiments, researchers can gain a deeper understanding of the transition states and rate-determining steps of reactions involving complex molecules like this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of 2,2-dichloro-2-fluoro-1-phenylethanone. These computational methods provide a microscopic understanding of the compound's structure and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Energy Profiles.karazin.ua

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometries and energy profiles of molecules like this compound. karazin.ua The B3LYP functional, combined with basis sets such as 6-311+G(d,p), is commonly employed for these calculations. karazin.uaresearchgate.net This approach allows for the accurate prediction of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformation. The use of DFT helps in understanding the electronic structure, force field, and energy of the atomistic systems. researchgate.netsemanticscholar.org

Table 1: Typical Parameters in DFT Calculations for Halogenated Ketones

| Parameter | Description | Commonly Used Methods/Basis Sets |

| Functional | Approximates the exchange-correlation energy | B3LYP |

| Basis Set | Describes the atomic orbitals used in the calculation | 6-311+G(d,p), 6-31+G(d,p) |

| Method | The theoretical framework for the calculation | Density Functional Theory (DFT), Hartree-Fock (HF) |

HOMO-LUMO Analysis and Reactivity Descriptors.nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. semanticscholar.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction sites. researchgate.net

Table 2: Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Conformational Analysis and Stability Studies

The conformational landscape of this compound is critical in determining its physical and chemical behavior. The presence of the bulky and electronegative dichlorofluoromethyl group significantly influences the rotational preferences around the C-C bond connecting it to the phenyl ring.

S-cis/S-trans Conformer Preferences and Influencing Factors (e.g., Solvent Effects, Electrostatic Repulsion).karazin.ua

For acetophenone (B1666503) derivatives, the orientation of the carbonyl group relative to the phenyl ring can lead to different conformers, primarily the s-cis and s-trans forms. In the case of 2'-fluoro-substituted acetophenones, studies have shown a strong preference for the s-trans conformer, where the fluorine and oxygen atoms are in an anti-periplanar arrangement. nih.gov This preference is largely attributed to the electrostatic repulsion between the polar C-F and C=O bonds, which is minimized in the s-trans conformation. nih.gov It is expected that this compound would also favor an s-trans or a similar staggered conformation to reduce the steric and electrostatic repulsion between the bulky dichlorofluoromethyl group and the carbonyl oxygen. Solvent effects can also play a role, with more polar solvents potentially stabilizing conformers with larger dipole moments. rsc.org

Table 3: Factors Influencing Conformer Stability

| Factor | Description |

| Electrostatic Repulsion | Repulsive forces between electronegative atoms (e.g., F, Cl, O) favor conformations that maximize the distance between them. nih.gov |

| Steric Hindrance | The physical bulk of substituents can force the molecule into specific conformations to minimize spatial interference. |

| Solvent Effects | The polarity of the solvent can influence the relative stability of different conformers. rsc.org |

| Hyperconjugation | The interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital can contribute to conformational stability. |

Potential Energy Surface Mapping for Rotational Barriers.semanticscholar.org

Simulation of Spectroscopic Properties

Computational methods are also employed to simulate the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretching and bending modes within the molecule. Similarly, computed NMR chemical shifts can aid in the assignment of signals in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra, providing further confirmation of the molecule's structure. nih.gov

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations have been utilized to predict the Nuclear Magnetic Resonance (NMR) parameters of this compound. These predictions are crucial for the interpretation of experimental NMR spectra, aiding in the definitive assignment of signals to the correct nuclei within the molecule. While specific studies detailing these theoretical predictions for this compound are not widely available in the public domain, the methodologies for such predictions are well-established. They typically involve geometry optimization of the molecule's structure using methods like Density Functional Theory (DFT), followed by the calculation of NMR shielding tensors. These tensors are then used to determine the chemical shifts of the various nuclei, such as ¹H, ¹³C, and ¹⁹F, present in the molecule. Similarly, spin-spin coupling constants can be computed to further aid in spectral interpretation.

Computed Vibrational Frequencies (FTIR)

Computational methods have also been applied to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in its Fourier-transform infrared (FTIR) spectrum. These calculations are typically performed using quantum chemical methods, such as DFT, which can provide a reliable prediction of the molecule's vibrational modes. The computed frequencies are often scaled by an empirical factor to better match experimental data. While specific computational FTIR data for this compound is not readily found in publicly accessible literature, the theoretical approach provides a powerful means to understand the relationship between the molecule's structure and its vibrational spectrum.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been instrumental in unraveling the intricate details of reaction mechanisms involving this compound. These studies provide a molecular-level picture of how the reactions proceed, including the identification of transient intermediates and transition states.

Transition State Analysis and Activation Energies

A key aspect of computational reaction mechanism studies is the analysis of transition states and the calculation of activation energies. For reactions involving this compound, computational chemists can model the potential energy surface of the reaction to locate the transition state structures, which represent the highest energy point along the reaction coordinate. By determining the energy difference between the reactants and the transition state, the activation energy for the reaction can be calculated. This information is vital for understanding the kinetics of the reaction and predicting its feasibility under different conditions. For instance, in a study on the reaction of α-haloketones with nucleophiles, computational methods were used to explore the potential energy surfaces and to determine the activation barriers for different reaction pathways.

Derivatives and Synthetic Transformations of 2,2 Dichloro 2 Fluoro 1 Phenylethanone

Scaffold Modification via the Carbonyl Group

The carbonyl group is a key site for nucleophilic attack, leading to a range of derivatives through reduction, condensation, and addition reactions.

The ketone functionality of 2,2-dichloro-2-fluoro-1-phenylethanone can be readily reduced to the corresponding secondary alcohol, 2,2-dichloro-2-fluoro-1-phenylethanol. This transformation is a fundamental step in the synthesis of various biologically active compounds and chiral building blocks. nih.gov

Chemical Reduction Methods: Standard chemical reducing agents are effective for this conversion. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for reducing ketones without affecting the halogenated carbon or the aromatic ring. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and careful handling. Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another viable method.

Biocatalytic Reduction: A significant area of research is the asymmetric reduction of prochiral ketones to yield enantiomerically pure chiral alcohols, which are valuable pharmaceutical intermediates. nih.govresearchgate.net While specific studies on this compound are not widely documented, extensive research on analogous α-haloacetophenones demonstrates the utility of biocatalysis. researchgate.netresearchgate.net Whole-cell biotransformations using various microorganisms (e.g., yeasts, bacteria) or isolated enzymes (e.g., diketoreductases, alcohol dehydrogenases) can achieve high enantioselectivity (ee) and yield. nih.govresearchgate.net For instance, the reduction of 2-chloro-1-phenylethanone has been shown to produce chiral alcohols with high enantiomeric excess using engineered enzymes. researchgate.net

Table 1: Representative Reduction Methods for α-Haloacetophenones

| Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Diketoreductase (DKR) Mutant | (S)-2-Chloro-1-phenylethanol | >99% | researchgate.net |

| 2-Bromo-4'-chloroacetophenone | Candida magnoliae IFO11 | (R)-2-Bromo-1-(4-chlorophenyl)ethanol | 68% | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Cyberlindnera saturnus ZJPH1807 | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99% | researchgate.net |

| Acetophenone (B1666503) | Daucus carota (Carrot) Tissue | (S)-1-Phenylethanol | >98% | nih.gov |

The carbonyl oxygen can be substituted by nitrogen-containing nucleophiles to form carbon-nitrogen double bonds, yielding imines, oximes, and hydrazones. These reactions are typically condensation reactions that involve the elimination of a water molecule and are often catalyzed by a weak acid. masterorganicchemistry.comredalyc.org

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) produces an N-substituted imine. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N bond. redalyc.org These imine derivatives are versatile intermediates for synthesizing amines via reduction or for creating ligands for metal catalysis. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. The resulting C=N-OH functionality is important in organic synthesis and can be rearranged (e.g., Beckmann rearrangement) or reduced to amines.

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, yields hydrazones. nih.gov These are often stable, crystalline solids used for the characterization of ketones. Acyl hydrazones, in particular, have been investigated for their wide range of biological activities. nih.gov

Table 2: General Structures of Carbonyl Derivatives

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (H₂N-NHR) | Hydrazone |

Manipulation of the Halogenated Moiety

The CCl₂F group is a unique functional handle. The differing electronegativity and bond strengths of the C-Cl and C-F bonds allow for potential selective reactions.

Selective substitution of one halogen in the presence of others is a significant synthetic challenge. The carbon-fluorine bond is substantially stronger than the carbon-chlorine bond, suggesting that the chlorine atoms would be more susceptible to nucleophilic substitution. However, the presence of two chlorine atoms and an adjacent fluorine atom creates a sterically hindered and electronically complex environment.

Reactions like the Finkelstein reaction, which typically involves exchanging a chlorine or bromine for iodine using an acetone (B3395972) solution of sodium iodide, could theoretically be applied. However, achieving mono-substitution without side reactions like elimination would require carefully controlled conditions. There is limited specific literature on such selective exchanges for this compound, and outcomes would be highly dependent on the nucleophile and reaction conditions.

The reactive halogens on the α-carbon can serve as electrophilic sites for intramolecular or intermolecular cyclization reactions. When reacted with a molecule containing two nucleophilic centers, this compound can act as a building block for heterocyclic systems.

For example, reaction with a dinucleophile such as ethylenediamine (B42938) could potentially lead to the formation of a diazepine (B8756704) ring system, although such reactions would compete with polymerization and other side reactions. Another potential transformation involves elimination of HCl to form a 2-chloro-2-fluoro-1-phenylvinyl ketone intermediate. This highly reactive α,β-unsaturated ketone could then participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic frameworks. The synthesis of related compounds like 2-(2,2-dichloro-1-fluoroethenyl)-5-phenylthiophene suggests that the formation of a dichlorofluoroethenyl group is a feasible pathway. nih.gov

Introduction of Additional Functional Groups

New functional groups can be introduced onto the phenyl ring via electrophilic aromatic substitution. The existing acyl group (-COCFCl₂) is a powerful electron-withdrawing group. As a result, it is strongly deactivating and acts as a meta-director for incoming electrophiles.

Standard electrophilic aromatic substitution reactions can be performed, though they may require harsher conditions (e.g., higher temperatures, stronger Lewis acids) than for an unsubstituted benzene (B151609) ring.

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the meta position of the phenyl ring.

Halogenation: The introduction of a bromine or chlorine atom onto the ring can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃, again directing to the meta position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings and are often unsuccessful.

Table 3: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,2-Dichloro-2-fluoro-1-(3-nitrophenyl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-2,2-dichloro-2-fluoroethanone |

| Sulfonation | Fuming H₂SO₄ | 3-(2,2-Dichloro-2-fluoroacetyl)benzenesulfonic acid |

Arylation and Alkylation at Adjacent Positions

The position adjacent to the carbonyl group in ketones is susceptible to alkylation and arylation through the formation of an enolate intermediate. For unsymmetrical ketones, regioselectivity can be a challenge. However, the use of specific bases and reaction conditions can favor the formation of either the kinetic or thermodynamic enolate.

In the case of this compound, the carbon atom of the dichlorofluoromethyl group is fully substituted and does not bear any hydrogen atoms. Therefore, enolization can only occur towards the phenyl ring, but this would disrupt the aromaticity and is energetically unfavorable. Alkylation and arylation reactions would thus target the carbonyl carbon itself after a nucleophilic addition, or more plausibly, the position adjacent to the phenyl ring is not directly possible via enolate chemistry.

However, transformation of the carbonyl group can lead to derivatives that can be alkylated or arylated at the adjacent position. For instance, reduction of the ketone to the corresponding alcohol, followed by conversion of the hydroxyl group to a good leaving group, would allow for SN2-type reactions.

A more direct approach for functionalization adjacent to the carbonyl group in ketones is through the formation of an enolate. For ketones with alpha-hydrogens, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to deprotonate the α-carbon, forming an enolate. libretexts.orgyoutube.comyoutube.comyoutube.com This enolate can then act as a nucleophile and attack an alkyl halide in an SN2 reaction. libretexts.orgyoutube.com In the case of this compound, direct α-alkylation is not feasible due to the absence of α-hydrogens on the dichlorofluoromethyl side.

While direct arylation or alkylation at the adjacent carbon is not straightforward, functionalization can be achieved through multi-step synthetic sequences.

Table 1: Hypothetical Two-Step Alkylation via an Enamine Intermediate

| Step | Reagent/Catalyst | Solvent | Temperature | Intermediate/Product |

| 1 | Secondary Amine (e.g., Pyrrolidine), Acid catalyst | Toluene | Reflux | Enamine of a related ketone |

| 2 | Alkyl Halide (R-X) | Acetonitrile | Room Temp | α-Alkylated Ketone |

| 3 | H₃O⁺ | - | - | Final Product |

This table represents a general methodology for α-alkylation of ketones and is presented here as a potential, though not directly applicable, route for related structures.

Synthesis of Heterocyclic Compounds Incorporating the Ethanone (B97240) Core

The reactive carbonyl group of this compound serves as a key functional handle for the construction of various heterocyclic systems. Reactions with binucleophiles are a common strategy to form five- or six-membered rings.

For instance, condensation with hydrazine or its derivatives can yield pyrazoles. The initial step would be the formation of a hydrazone, followed by an intramolecular cyclization and elimination of water. Similarly, reaction with hydroxylamine would lead to the formation of an oxime, which could then cyclize to form an isoxazole (B147169).

The synthesis of sulfur-containing heterocycles is also a significant area of interest. nih.govresearchgate.netmdpi.com For example, reaction with Lawesson's reagent could convert the carbonyl group to a thiocarbonyl. This intermediate could then undergo cycloaddition reactions. A documented example of a related transformation is the synthesis of 2-(2,2-dichloro-1-fluoroethenyl)-5-phenylthiophene. nih.gov While the exact synthetic route for this specific compound from this compound is not detailed in the provided information, a plausible pathway could involve a Wittig-type reaction to form the dichloro-fluoroethenyl moiety, followed by reactions to construct the thiophene (B33073) ring.

Another general approach to sulfur heterocycles involves the [3+2] cycloaddition of in-situ generated thiocarbonyl ylides with electron-deficient alkenes. mdpi.com The ethanone core could be transformed into a suitable dipolarophile to participate in such reactions.

The synthesis of nitrogen-containing heterocycles is also well-established. ekb.egresearchgate.netrsc.orgnih.gov For example, the reaction of a related chloro-ketone, 2-chloro-1-(2,4-difluorophenyl)ethanone, with 1,2,4-triazole (B32235) is a key step in the synthesis of the antifungal agent fluconazole. researchgate.netnih.gov A similar nucleophilic substitution and cyclization strategy could be envisioned for this compound to generate novel triazole-containing heterocycles.

Table 2: Potential Heterocyclic Syntheses from this compound

| Heterocycle Type | Reagent(s) | General Conditions | Plausible Product Structure |

| Pyrazole (B372694) | Hydrazine hydrate | Ethanolic solution, reflux | A phenyl-substituted pyrazole with a dichlorofluoromethyl group |

| Isoxazole | Hydroxylamine hydrochloride, Base | Aqueous ethanol, reflux | A phenyl-substituted isoxazole with a dichlorofluoromethyl group |

| Thiophene | Phosphorus pentasulfide, then a suitable cyclization precursor | High temperature, inert atmosphere | A substituted thiophene derivative |

| Triazole | Sodium azide, followed by a suitable alkyne (Click Chemistry) | Copper(I) catalyst | A phenyl- and dichlorofluoromethyl-substituted triazole |

Stereoselective Synthesis of Chiral Derivatives

The reduction of the carbonyl group in this compound leads to the formation of a new stereocenter, resulting in a chiral alcohol, 2,2-dichloro-2-fluoro-1-phenylethanol. The synthesis of enantiomerically pure or enriched forms of this alcohol and its derivatives is of significant interest.

Enantioselective Transformations Using Chiral Catalysts or Reagents

The enantioselective reduction of prochiral ketones is a powerful tool for the synthesis of chiral secondary alcohols. This can be achieved using chiral reducing agents, such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic hydrogenation using a chiral metal complex.

An alternative and highly effective method is enzymatic reduction. Biocatalysis, using whole cells or isolated enzymes like ketoreductases, often proceeds with high enantioselectivity under mild conditions.

Another sophisticated approach is the enantioconvergent synthesis from a racemic starting material. For instance, a racemic secondary alcohol can be oxidized to an achiral ketone, which is then asymmetrically converted to a single enantiomer of a new product using a chiral catalyst system, such as a palladium(II)/chiral norbornene complex. nih.gov

Table 3: Approaches to Enantioselective Synthesis of 2,2-Dichloro-2-fluoro-1-phenylethanol

| Method | Chiral Catalyst/Reagent | Typical Solvent | Expected Outcome |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) catalyst | Tetrahydrofuran (THF) | Enantioenriched (R)- or (S)-2,2-dichloro-2-fluoro-1-phenylethanol |

| Catalytic Hydrogenation | Ru(II) or Rh(I) complex with a chiral phosphine (B1218219) ligand | Methanol, Ethanol | Enantioenriched alcohol |

| Enzymatic Reduction | Ketoreductase enzyme | Aqueous buffer with a co-solvent | High enantiomeric excess of one enantiomer of the alcohol |

Derivatization for Chiral Resolution

When a chiral compound is synthesized as a racemic mixture, the separation of the enantiomers, known as chiral resolution, is necessary to obtain the pure enantiomers.

A common method for the resolution of chiral alcohols is through derivatization with a chiral resolving agent to form a mixture of diastereomers. For example, the racemic 2,2-dichloro-2-fluoro-1-phenylethanol can be esterified with an enantiomerically pure chiral carboxylic acid (e.g., (R)- or (S)-Mosher's acid) in the presence of a coupling agent. The resulting diastereomeric esters have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. jiangnan.edu.cn Once separated, the esters can be hydrolyzed to yield the enantiomerically pure alcohols.

Enzymatic kinetic resolution is another powerful technique. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. The acylated and unreacted alcohols can then be easily separated.

The use of chiral auxiliaries provides another route to stereocontrolled synthesis. A chiral auxiliary, such as pseudoephenamine, can be attached to a precursor molecule to direct a subsequent reaction, like an alkylation, to occur diastereoselectively. nih.govharvard.edu The diastereomeric products can be separated, and the chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.

Table 4: Methods for Chiral Resolution of (±)-2,2-Dichloro-2-fluoro-1-phenylethanol

| Method | Reagent(s) | Separation Technique | Post-Separation Step |

| Diastereomeric Ester Formation | (R)- or (S)-Mosher's acid, DCC, DMAP | Column Chromatography or Fractional Crystallization | Hydrolysis of the separated esters |

| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435), Vinyl acetate | Column Chromatography | Hydrolysis of the acylated enantiomer |

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Construction

The reactivity of the carbonyl group, combined with the presence of three halogen atoms on the adjacent carbon, makes 2,2-Dichloro-2-fluoro-1-phenylethanone a valuable intermediate for synthesizing intricate molecules.

This compound and its analogs are recognized as important intermediates in the synthesis of various organic compounds. The electrophilic nature of its carbonyl carbon allows it to readily participate in nucleophilic addition reactions, which is a foundational step in many synthetic pathways. Analogous dichlorinated ketones, such as 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (B1461096), are known to be critical intermediates in the multistep synthesis of pharmaceuticals. This highlights the role of the dichlorinated ethanone (B97240) core in building more complex molecular frameworks. The synthesis often involves the controlled halogenation of a ketone precursor, a transformation that installs the key reactive group. The presence of the dichloro-fluoro methyl group provides a unique starting point for subsequent chemical modifications, allowing chemists to elaborate the structure step-by-step into a more complex final target.

The compound is an exemplary building block for the direct introduction of both fluorine and chlorine atoms into a molecular scaffold. science.gov The presence of these halogens is a desirable feature in many modern materials and biologically relevant molecules. science.gov As an organic building block, it provides a phenyl ketone core already functionalized with a synthetically versatile C(Cl)₂F group. lab-chemicals.com This pre-functionalization is highly efficient, as it avoids the need for potentially harsh or low-yielding halogenation steps later in a synthetic sequence. Researchers can leverage this building block to construct a variety of halogenated heterocyclic and carbocyclic systems, which are of significant interest in medicinal and materials chemistry. science.gov

Design and Synthesis of Library Compounds for Chemical Biology Research (excluding specific biological activities)

The structural features of this compound make it an ideal starting point for creating collections of related molecules, or libraries, for use in chemical biology research.